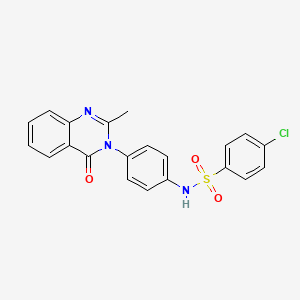

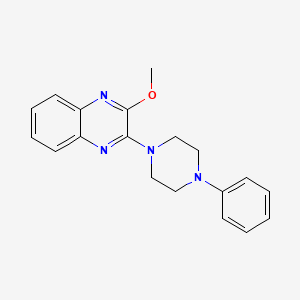

![molecular formula C17H16N4O3 B2990406 N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide CAS No. 440331-97-5](/img/structure/B2990406.png)

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

Übersicht

Beschreibung

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Insights from Related Compounds

Hydrogenation Processes for Green Synthesis

- Hydrogenation techniques are crucial in the green synthesis of various amides, including N-(3-Amino-4-methoxyphenyl)acetamide, which is significant for producing azo disperse dyes. This approach, using Pd/C catalysts, demonstrates the industry's shift towards more sustainable production methods, indicating a potential application area for similar compounds in green chemistry and sustainable manufacturing processes (Zhang Qun-feng, 2008).

Synthesis of Anticonvulsant Compounds

- The structural analysis and synthesis of compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveal their potential anticonvulsant activities. Understanding the stereochemistry and molecular interactions of these compounds can provide a basis for designing new therapeutic agents with improved efficacy and safety profiles (A. Camerman et al., 2005).

Antibacterial and Antimicrobial Agents

- Novel synthesis of compounds, such as derivatives of 4-hydroxy-chromen-2-one, demonstrates significant antibacterial activity. These findings highlight the potential of structurally similar compounds for developing new antibacterial and antimicrobial agents, addressing the growing concern over antibiotic resistance (A. Behrami & Florent Dobroshi, 2019).

Design of Chemotherapeutic Agents

- The design and synthesis of new oxadiazole-benzothiazole and hydrazone derivatives for chemotherapeutic applications showcase the role of advanced organic synthesis in creating potent anticancer agents. This research indicates how similar compounds might be used in developing novel treatments for various cancers (B. Kaya et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .

Mode of Action

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide interacts with its targets, EGFR and VEGFR-2, by binding to their active sites . This interaction inhibits the activity of these receptors, thereby preventing the downstream signaling pathways that promote cancer cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 by N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and angiogenesis . By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide and its derivatives have been evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, and drug-likeness models . These compounds have shown strong electronic characteristics and met the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) and drug-likeness requirements without any violations of Lipinski’s rule of five . This suggests that these compounds have good bioavailability and are likely to be well-tolerated in the body .

Result of Action

The molecular and cellular effects of N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide’s action include the inhibition of cancer cell proliferation and survival, as well as the disruption of angiogenesis . These effects could potentially lead to the slowing or stopping of cancer growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can potentially interact with the compound and affect its action .

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-24-13-8-6-12(7-9-13)10-18-16(22)11-21-17(23)14-4-2-3-5-15(14)19-20-21/h2-9H,10-11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJQGSAWPYXNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325714 | |

| Record name | N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831324 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |

CAS RN |

440331-97-5 | |

| Record name | N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol](/img/structure/B2990323.png)

![7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2990330.png)

![5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2990332.png)

![{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2990334.png)

![1-(3-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2990338.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2990343.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2990344.png)

![4-Methyl-N-[1-(oxan-4-YL)pyrazol-4-YL]piperazine-1-carboxamide](/img/structure/B2990345.png)

![2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2990346.png)